molecular formula C24H27ClN4OS B2717702 5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine CAS No. 338775-77-2

5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine

Cat. No.: B2717702
CAS No.: 338775-77-2
M. Wt: 455.02
InChI Key: ZCQZZQOPMDBTEY-BUHFOSPRSA-N
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Description

5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine is a complex organic compound that features a triazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-butylbenzyl Group: This step involves the reaction of the triazine intermediate with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Chlorobenzylsulfanyl Group: The chlorobenzylsulfanyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl mercaptan.

    Vinylation and Amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-methylbenzyl)sulfanyl)-6-methyl-1,2,4-triazine
  • 5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-fluorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine

Uniqueness

The uniqueness of 5-(2-(((4-(Tert-butyl)benzyl)oxy)amino)vinyl)-3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[(4-tert-butylphenyl)methoxy]-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-17-22(27-23(29-28-17)31-16-19-7-11-21(25)12-8-19)13-14-26-30-15-18-5-9-20(10-6-18)24(2,3)4/h5-14,26H,15-16H2,1-4H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQZZQOPMDBTEY-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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